molecular formula C12H13N3O2 B2606909 3,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1153370-27-4

3,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B2606909
CAS RN: 1153370-27-4
M. Wt: 231.255
InChI Key: DOZDVYZALLJQSF-UHFFFAOYSA-N
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Description

Imidazole and pyrazole are both five-membered heterocyclic moieties that possess three carbon atoms, two nitrogen atoms, and two double bonds . They are known for their broad range of chemical and biological properties and are the basic core of some natural products .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a diazole with another compound. For example, the synthesis of some hydrazine-coupled pyrazoles involved the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone .


Molecular Structure Analysis

The molecular structure of similar compounds often consists of a pyridine-thiazole moiety and the diazole ring . All non-hydrogen atoms are usually planar .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve nucleophilic addition and dehydration processes, resulting in the formation of the diazole ring .


Physical And Chemical Properties Analysis

Diazole compounds are usually white or colorless solids that are highly soluble in water and other polar solvents . They show both acidic and basic properties due to their amphoteric nature .

Scientific Research Applications

Drug Design and Medicinal Chemistry

Heterocyclic compounds, including thiazoles and pyrazoles, play a crucial role in drug discovery due to their diverse biological activities. Researchers have explored these compounds for their antibacterial, antifungal, anti-inflammatory, and antitumor properties . By incorporating different heterocyclic systems into a single molecule, novel chemical entities with enhanced activities can be developed. The synthesis and structural characterization of this compound contribute to the broader field of drug design.

Materials Science and Coordination Chemistry

Thiazolo[4,5-b]pyridine derivatives have demonstrated antioxidant and anti-inflammatory activities . Researchers might explore the compound’s coordination behavior with transition metals or its use as a ligand in metal complexes. Such studies could lead to novel materials with tailored properties.

Mechanism of Action

While the specific mechanism of action for “3,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid” is not available, diazole compounds are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Future Directions

The development of new drugs that overcome antimicrobial resistance (AMR) problems is a current focus in drug therapy . Heterocyclic compounds, including diazoles, give high chemotherapeutic values and act as a remedy for the development of novel drugs .

properties

IUPAC Name

3,5-dimethyl-1-(pyridin-2-ylmethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-11(12(16)17)9(2)15(14-8)7-10-5-3-4-6-13-10/h3-6H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZDVYZALLJQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=N2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid

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